molecular formula C17H19N5O6 B2612405 diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-36-3

diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2612405
CAS No.: 892278-36-3
M. Wt: 389.368
InChI Key: WMJOFUZIJGGSRY-UHFFFAOYSA-N
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Description

Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an anilinocarbonyl group, and diethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a coupling reaction with aniline and a suitable carbonyl-containing reagent.

    Esterification: The final step involves the esterification of the triazole derivative with diethyl oxalate to form the diethyl ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-{2-[(benzoyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
  • Diethyl 1-{2-[(phenylcarbamoyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the anilinocarbonyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

diethyl 1-[2-oxo-2-(phenylcarbamoylamino)ethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6/c1-3-27-15(24)13-14(16(25)28-4-2)22(21-20-13)10-12(23)19-17(26)18-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,18,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOFUZIJGGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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